molecular formula C14H21N3O B2977322 1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide CAS No. 953729-12-9

1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide

Cat. No.: B2977322
CAS No.: 953729-12-9
M. Wt: 247.342
InChI Key: FERFMNWEGJKJEX-UHFFFAOYSA-N
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Description

1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol, this compound features a piperidine-4-carboxamide core, a structure frequently explored in pharmaceutical development for its potential as a privileged scaffold in neuropharmacology and analgesia . The presence of both an aminomethyl group and a carboxamide moiety on the aromatic and piperidine rings, respectively, makes this molecule a versatile building block for further chemical derivatization and structure-activity relationship (SAR) studies. The specific structural motifs present in this compound—an aromatic ring linked to a piperidine carboxamide—are found in various pharmacologically active agents. Piperidine derivatives are extensively investigated for their interactions with central nervous system targets . Furthermore, analogous compounds containing an aminomethylphenyl group are studied as intermediates in the synthesis of novel antimicrobial agents, highlighting the potential research value of this compound in developing new anti-infective therapies . Researchers can utilize this compound as a key intermediate to synthesize more complex molecules for high-throughput screening and biological evaluation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-9-11-1-3-12(4-2-11)10-17-7-5-13(6-8-17)14(16)18/h1-4,13H,5-10,15H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERFMNWEGJKJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following table compares the substituents and functional groups of 1-{[4-(aminomethyl)phenyl]methyl}piperidine-4-carboxamide with similar piperidine-4-carboxamide derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
This compound –CH₂C₆H₄CH₂NH₂ (para-aminomethylbenzyl) C₁₄H₂₁N₃O 247.34
1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide –CH₂(1,2,4-oxadiazole-5-yl)-C₆H₄CF₃ C₁₆H₁₇F₃N₄O₂ 366.34
4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide –C₆H₄Cl (para-chloroanilino) on piperidine C4 C₁₉H₂₂ClN₃O 343.85
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide –C₆H₄O-pyrimidinyl and –NHCH₂C₆H₄F (fluorobenzylamide) C₂₅H₂₇FN₄O₂ 434.51
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide –SO₂C₆H₄NHCOCH₃ (sulfonyl-acetamidophenyl) C₁₄H₁₉N₃O₄S 325.38
Key Observations:
  • Hydrophilic vs. Hydrophobic Balance: The target compound’s aminomethyl group enhances hydrophilicity compared to analogs with trifluoromethyl () or chlorophenyl () groups, which increase lipophilicity.
  • Heterocyclic Moieties : The oxadiazole () and pyrimidine () rings enable π-π stacking or dipole interactions, which are absent in the target compound.

Physicochemical Properties

Property Target Compound 1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide 4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide
Melting Point Not reported 187–188°C Not reported
Solubility Moderate (polar groups) Low (lipophilic CF₃, oxadiazole) Low (Cl, hydrophobic anilino)
Molecular Weight 247.34 366.34 343.85
  • The target compound’s lower molecular weight and polar aminomethyl group suggest better aqueous solubility compared to bulkier analogs.
  • The trifluoromethyl-oxadiazole derivative () has a higher melting point, likely due to rigid heterocyclic and aromatic interactions .

Pharmacological and Functional Insights

  • : The trifluoromethyl-oxadiazole analog acts as a GLP-1 receptor positive allosteric modulator , highlighting the role of electron-withdrawing groups in receptor binding .
  • Target Compound: While direct pharmacological data are unavailable, the aminomethyl group may facilitate interactions with amine-binding receptors (e.g., neurotransmitter transporters).

Biological Activity

1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide, also known as CBS1118, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of viral entry and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3O. Its structure features a piperidine ring substituted with an aminomethyl group and a carboxamide moiety, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses.

Antiviral Activity

Research indicates that compounds based on the aminomethylbenzamide structure exhibit significant inhibitory effects on the entry of Ebola virus (EBOV) and Marburg virus (MARV). The compound CBS1118 demonstrated an effective concentration (EC50) below 10 µM against both viruses, suggesting potent antiviral activity .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the piperidine ring and the introduction of various substituents can significantly influence the potency of the compound. For instance, replacing the piperidine with other cyclic amines resulted in decreased activity, highlighting the importance of the piperidine structure for maintaining efficacy .

Table 1: Structure-Activity Relationship Findings

CompoundModificationEC50 (µM)Remarks
CBS1118None< 10Broad-spectrum antiviral activity
Compound 20Trifluoromethyl substitution1.27Enhanced potency
Compound 32Morpholine substitution57% inhibition at 12.5 µMDecreased potency

The mechanism by which CBS1118 inhibits viral entry involves interference with viral fusion processes. This is supported by molecular docking studies that suggest strong binding interactions between the compound and key viral proteins .

Case Studies

In a study evaluating various aminomethylbenzamides, CBS1118 was highlighted as a lead compound due to its favorable pharmacokinetic properties and metabolic stability in both rat and human liver microsomes. This stability is crucial for its potential development as a therapeutic agent .

Table 2: Comparative Analysis of Antiviral Efficacy

CompoundVirus TypeEC50 (µM)Metabolic Stability
CBS1118EBOV< 10Good
Compound 20MARV< 10Moderate
Compound 32EBOV9.86High

Q & A

What are the established synthetic pathways for 1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide, and how are intermediates characterized? (Basic)

The synthesis involves multi-step routes starting from substituted aniline derivatives. For example:

  • Condensation reactions : describes coupling 4-methylaniline with sulfonyl benzoyl groups to form piperidine-4-carboxamide derivatives. Key intermediates are purified via recrystallization and characterized using:
    • Melting points (e.g., 140–142°C for N-(4-methylphenyl) derivatives) .
    • Spectroscopic techniques : ^1H NMR (alkyl/aryl proton signals at δ 1.2–7.5 ppm), ^13C NMR (carbonyl peaks at ~170 ppm), and IR (amide C=O stretches at ~1650 cm⁻¹) .
  • Oxazole intermediates : reports yields of 57–61% for derivatives synthesized via 1,5-diarylpyrazole templates, validated by HRMS (mass accuracy <2 ppm) and 2D NMR .

How can researchers optimize reaction yields for this compound under varying catalytic conditions? (Advanced)

Optimization strategies include:

  • Substituent engineering : Introducing carbamoyl groups (e.g., para-substituted benzyl moieties) improves metabolic stability while maintaining potency. shows that compound 5m (TAK-220) achieved a 29% oral bioavailability in monkeys by balancing lipophilicity and polarity .
  • Catalytic screening : Testing palladium/copper catalysts for Buchwald-Hartwig couplings (common in piperidine derivatization) under inert atmospheres. Reaction parameters (temperature, solvent polarity) should be systematically varied and monitored via HPLC .

What spectroscopic and crystallographic methods are critical for characterizing this compound? (Basic)

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR resolve piperidine ring conformations and amide bond geometry. and confirm alkyl/aryl proton integration ratios and coupling constants (e.g., J = 2–8 Hz for axial-equatorial interactions) .
  • X-ray crystallography : provides lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å for N-(4-chlorophenyl) derivatives) to confirm stereochemistry and hydrogen-bonding networks .

How do structural modifications impact the compound’s biological activity and selectivity? (Advanced)

  • Receptor affinity : demonstrates that 4-carbamoylbenzyl substitutions enhance CCR5 binding (IC₅₀ = 3.5 nM) and HIV-1 inhibition (EC₅₀ = 1.1 nM). Para-substitutions optimize steric compatibility with hydrophobic enzyme pockets .
  • Metabolic stability : Fluorine or methoxy groups () reduce CYP450-mediated oxidation, extending half-life in hepatic microsomes. For example, trifluoromethyl groups in oxazole derivatives increased metabolic stability by 40% .

How should researchers address contradictory data in biological efficacy studies? (Advanced)

  • Assay standardization : Use buffers like sodium acetate/sodium octanesulfonate (pH 4.6, ) to minimize variability in enzyme inhibition assays .
  • Stability profiling : emphasizes that pH, temperature, and ionic strength alter compound stability. Pre-incubation studies under physiological conditions (37°C, PBS) are recommended to identify degradation products .
  • Orthogonal validation : Cross-check results using fluorescence polarization (binding affinity) and radiometric assays (enzymatic activity) to confirm target engagement .

What computational tools are suitable for predicting the compound’s pharmacokinetic properties? (Advanced)

  • QSAR models : Use descriptors like logP, polar surface area, and hydrogen-bond donors/acceptors to predict bioavailability. correlates carbamoyl group introduction with improved Caco-2 permeability (Papp > 10⁻⁶ cm/s) .
  • Molecular docking : ’s crystallographic data (e.g., COD entry 2230670) enables docking into CCR5 or carbonic anhydrase active sites to rationalize structure-activity relationships .

How can researchers mitigate synthetic challenges in piperidine ring functionalization? (Advanced)

  • Protecting group strategies : Use Boc or Fmoc groups to prevent amine oxidation during alkylation (). Deprotection with TFA/water mixtures ensures high yields (>85%) .
  • Microwave-assisted synthesis : achieved 61% yields for oxazole derivatives by reducing reaction times from 24h to 2h under microwave irradiation .

What are the key considerations for scaling up synthesis from milligram to gram quantities? (Advanced)

  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling. reports >95% purity after two recrystallization cycles .
  • Solvent selection : Replace DMF with acetone or THF to improve safety and reduce waste. notes THF’s compatibility with Grignard reagents in large-scale alkylation .

How do environmental factors influence the compound’s stability in long-term storage? (Basic)

  • Light and humidity : Store lyophilized powders at -20°C in amber vials with desiccants. shows that UV exposure degrades arylpiperidine derivatives by 15% over 30 days .
  • pH-dependent hydrolysis : Buffered solutions (pH 6–7) minimize amide bond cleavage. ’s buffer formulation (pH 4.6) is unsuitable for carboxamide stability .

What are the ethical and safety protocols for handling this compound in vivo studies? (Basic)

  • Toxicity screening : Conduct Ames tests (mutagenicity) and hERG channel binding assays (cardiotoxicity) before animal trials. ’s TAK-220 showed no cytotoxicity up to 10 µM in PBMCs .
  • Waste disposal : Follow EPA guidelines for piperidine derivatives (), including neutralization with 10% acetic acid before incineration .

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